REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[Cu][C:12]#[N:13].C(#N)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](=[O:5])[C:12]#[N:13]
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Name
|
|
Quantity
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17.5 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)Cl)C=CC=C1
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Name
|
copper (I) cyanide
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Quantity
|
11.65 g
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Type
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reactant
|
Smiles
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[Cu]C#N
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Name
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|
Quantity
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8 mL
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Type
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reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Insoluble material was filtered
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Type
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WASH
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Details
|
the residue was washed with toluene
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Type
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CUSTOM
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Details
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The solvent in the resulting filtrate was evaporated under reduced pressure
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Type
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DISTILLATION
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Details
|
the residue was distilled
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |